An In-Depth Technical Guide to Methyl 4-methylnicotinate Hydrochloride: Chemical Properties, Structure, and Scientific Applications
An In-Depth Technical Guide to Methyl 4-methylnicotinate Hydrochloride: Chemical Properties, Structure, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methylnicotinate hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential applications of Methyl 4-methylnicotinate hydrochloride, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Introduction
Nicotinic acid and its derivatives have long been recognized for their therapeutic potential, most notably in the management of dyslipidemia.[1] The esterification of the carboxylic acid group and substitution on the pyridine ring can modulate the compound's physicochemical properties and biological activity, leading to the development of new chemical entities with improved efficacy and safety profiles. Methyl 4-methylnicotinate hydrochloride, as a specific analogue, presents a unique scaffold for further chemical modification and exploration of its pharmacological effects. This guide will delve into the core chemical and structural characteristics of this compound, providing a foundation for its application in research and development.
Chemical Properties and Structure
Methyl 4-methylnicotinate hydrochloride is the hydrochloride salt of the methyl ester of 4-methylnicotinic acid. The presence of the hydrochloride salt significantly influences its solubility and handling properties compared to its free base form.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-methylnicotinate hydrochloride is presented in the table below. It is important to note that while some data for the free base or closely related analogs are available, specific experimental values for the hydrochloride salt may be limited in publicly accessible literature.
| Property | Value | Source(s) |
| CAS Number | 1352443-13-0 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2] |
| Molecular Weight | 187.62 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available (likely decomposes) | General knowledge |
| Solubility | Expected to be soluble in water and lower alcohols. Solubility of related methyl 5-methylnicotinate and methyl 6-methylnicotinate in organic solvents is good, with limited solubility in water for the free base.[3][4] | General knowledge |
Chemical Structure
The chemical structure of Methyl 4-methylnicotinate hydrochloride consists of a pyridine ring substituted at the 3-position with a methoxycarbonyl group and at the 4-position with a methyl group. The pyridine nitrogen is protonated to form the hydrochloride salt.
Figure 1: Chemical structure of Methyl 4-methylnicotinate hydrochloride.
Synthesis
Proposed Synthetic Pathway
Figure 2: Proposed synthesis of Methyl 4-methylnicotinate hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Esterification of 4-Methylnicotinic Acid
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To a stirred solution of 4-methylnicotinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or use a reagent like thionyl chloride to form the acid chloride in situ followed by the addition of methanol.
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Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-methylnicotinate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified methyl 4-methylnicotinate free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same solvent with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield Methyl 4-methylnicotinate hydrochloride.
Spectral Data (Predicted and Inferred from Analogs)
While experimental spectra for Methyl 4-methylnicotinate hydrochloride are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group at the 4-position, and the methyl ester group. Due to the protonation of the pyridine nitrogen, the aromatic protons are expected to be shifted downfield.
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Aromatic protons (H-2, H-5, H-6): Expected in the range of δ 7.5-9.0 ppm. The coupling patterns will be informative for assignment.
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Methyl ester protons (-OCH3): A singlet expected around δ 3.9-4.1 ppm.
-
Methyl protons (-CH3 at C4): A singlet expected around δ 2.4-2.6 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Carbonyl carbon (C=O): Expected in the range of δ 165-175 ppm.
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Aromatic carbons (Pyridine ring): Expected in the range of δ 120-160 ppm.
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Methyl ester carbon (-OCH3): Expected around δ 52-55 ppm.
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Methyl carbon (-CH3 at C4): Expected around δ 18-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H stretch (pyridinium ion): A broad band is expected in the region of 2400-3200 cm-1.
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C=O stretch (ester): A strong absorption band around 1720-1740 cm-1.
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C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm-1 region.
-
C-O stretch (ester): Bands in the 1100-1300 cm-1 region.
Mass Spectrometry
The mass spectrum (likely using electrospray ionization, ESI) would be expected to show a molecular ion peak corresponding to the free base [M+H]+ at m/z 152.1. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3).
Applications in Drug Development
Nicotinic acid and its derivatives are known to interact with the G protein-coupled receptor GPR109A (also known as HM74A), which is primarily expressed in adipocytes and immune cells.[5] Activation of this receptor leads to a decrease in lipolysis in adipose tissue, thereby reducing the flux of free fatty acids to the liver and subsequently lowering the production of VLDL and LDL cholesterol.[6]
Mechanism of Action (Hypothesized)
It is hypothesized that Methyl 4-methylnicotinate, after in vivo hydrolysis to 4-methylnicotinic acid, acts as an agonist at the GPR109A receptor. The methyl group at the 4-position may influence the compound's potency, selectivity, and pharmacokinetic properties compared to nicotinic acid.
Figure 3: Hypothesized mechanism of action for Methyl 4-methylnicotinate.
Potential Therapeutic Areas
Given its structural similarity to nicotinic acid, Methyl 4-methylnicotinate hydrochloride could be investigated for its potential in:
-
Dyslipidemia: As a primary or adjunctive therapy to lower LDL and triglycerides and raise HDL.
-
Atherosclerosis: By modulating lipid profiles and potentially exerting anti-inflammatory effects.
-
Other Metabolic Disorders: The role of GPR109A in other metabolic processes is an active area of research.
-
Neuroprotective agent: Some nicotinic acid derivatives have shown neuroprotective properties.[7]
The 4-methyl substitution could potentially lead to a more favorable side-effect profile, particularly regarding the flushing effect associated with nicotinic acid, which is mediated by prostaglandin D2 release in the skin.
Analytical Methods
The purity and identity of Methyl 4-methylnicotinate hydrochloride can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for determining the purity of the compound. A typical method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 260 nm).
Safety and Handling
As a hydrochloride salt of a pyridine derivative, Methyl 4-methylnicotinate hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is likely to be an irritant to the eyes, skin, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 4-methylnicotinate hydrochloride is a promising scaffold for the development of novel therapeutics targeting metabolic and other disorders. Its chemical properties and structure provide a basis for further medicinal chemistry efforts to optimize its pharmacological profile. This technical guide has provided a comprehensive overview of its known and predicted characteristics, offering a valuable starting point for researchers in the field. Further experimental validation of its physicochemical properties, biological activity, and safety is warranted to fully elucidate its therapeutic potential.
References
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- Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zitone, S. A. B. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944.
- Kim, H., et al. (2020). Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines.
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- Tse, C., et al. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Molecular Structure, 1155, 63-70.
- Tuszynski, M. H., et al. (2012). A phase 1 clinical trial of nerve growth factor gene therapy for Alzheimer disease.
- Unknown. (2021). Nicotinic acid derivatives: Application and uses, review.
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- Akishina, et al. (2021). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 324-331.
- Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
- Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. Journal of lipid research, 46(6), 1185-1193.
- Soga, T., et al. (2003). Uncovering the orphan G protein-coupled receptor GPR109A (HM74A) as a high-affinity receptor for nicotinic acid.
- Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
- Zhang, Y., et al. (2005). The niacin receptor GPR109A is a promising new drug target for the treatment of dyslipidemia. Trends in pharmacological sciences, 26(11), 543-546.
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HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved January 21, 2026, from [Link]
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R Discovery. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved January 21, 2026, from [Link]
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